molecular formula C12H29Fe5Na2O23 B10761154 Sucroferric oxyhydroxide

Sucroferric oxyhydroxide

カタログ番号: B10761154
分子量: 866.5 g/mol
InChIキー: FWZTTZUKDVJDCM-CEJAUHOTSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

鉄サクロースは、静脈内投与され、他の鉄サプリメントと比較して、その有効性と安全性プロファイルで知られています .

2. 製法

合成経路と反応条件: 鉄サクロースは、三価の鉄塩を低温(5〜20℃)で無機塩基と反応させて、水酸化鉄コロイドを生成することによって合成されます。 このコロイドは、その後、高温(100〜120℃)でサクロースと錯体を形成し、鉄サクロースが生成されます . 得られた溶液は、スプレー乾燥して固体形態にすることができます .

工業的生産方法: 鉄サクロースの工業的生産は、同じ基本的な手順を大規模で行います。 このプロセスは、化合物の安定性と品質を保証し、医薬品用途に適しています .

3. 化学反応の分析

反応の種類: 鉄サクロースは、酸化や還元を含むさまざまな化学反応を起こします。 化合物中の鉄は、フェリック(Fe^3+)状態からフェロ(Fe^2+)状態に還元することができます .

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、アスコルビン酸などの還元剤が含まれます。 反応は、通常、血液中など、生理学的条件下で起こります .

生成される主な生成物: これらの反応から生成される主な生成物は、二価の鉄であり、その後、体によってさまざまな生物学的プロセスに使用されます .

4. 科学研究への応用

鉄サクロースは、科学研究と医学の幅広い分野で応用されています。

準備方法

Synthetic Routes and Reaction Conditions: Iron sucrose is synthesized by reacting a trivalent iron salt with an inorganic base at low temperatures (5-20°C) to form a ferric hydroxide colloid. This colloid is then complexed with sucrose at higher temperatures (100-120°C) to produce iron sucrose . The resulting solution is spray-dried to obtain a solid form .

Industrial Production Methods: The industrial production of iron sucrose involves the same basic steps but on a larger scale. The process ensures the stability and quality of the compound, making it suitable for pharmaceutical applications .

化学反応の分析

Phosphate Binding Mechanism

SFOH's polynuclear iron(III)-oxyhydroxide (pn-FeOOH) core adsorbs phosphate ions through ligand exchange, forming insoluble iron-phosphate complexes in the gastrointestinal (GI) tract. The sucrose-starch matrix stabilizes the core, preserving its reactivity across physiological pH ranges (1.2–8.0) .

  • pH-Dependent Adsorption :
    SFOH binds phosphate effectively under both fasted (pH 1.2–2.1) and fed (pH 4.5–8.0) conditions. Maximum adsorption occurs at acidic pH (2.6), with a binding capacity of 0.26 mg phosphate/mg iron .

ConditionInitial pHFinal pHPhosphate Adsorbed (mg P/mg Fe)
Empty stomach (1 hour)1.22.10.26
Full stomach (6 hours)4.55.90.24
Full stomach (22 hours)7.06.90.30

Data adapted from in vitro simulations .

Iron Release and Stability

The pn-FeOOH structure minimizes systemic iron absorption. In the presence of phosphate, iron release is suppressed, even under acidic conditions :

  • Empty Stomach (Without Phosphate) :
    High iron release (66.9% at pH 1.2) due to proton-induced dissolution.

  • With Phosphate :
    Phosphate binding reduces iron release to 6.24% at pH 1.2 and ≤0.35% under fed conditions .

ConditionpHIron Release (%)
Empty stomach (no phosphate)1.266.90
Empty stomach (+ phosphate)1.26.24
Full stomach (+ phosphate)5.90.31
Full stomach (+ phosphate)8.00.26

Carbohydrate Shell Degradation

The sucrose-starch shell undergoes enzymatic hydrolysis in the GI tract, releasing glucose, fructose, and maltose. This process does not affect the pn-FeOOH core’s phosphate-binding capacity . Each 500 mg tablet releases 1.4 g of digestible carbohydrates .

Interactions with GI pH

SFOH maintains structural integrity and reactivity across the GI tract’s pH spectrum:

  • Acidic Environment (Stomach) : Enhances phosphate adsorption via protonation of hydroxyl groups on the iron core.

  • Neutral/Alkaline Environment (Intestines) : Sustains binding through ion-exchange mechanisms .

Long-Term Stability and Iron Accumulation

Clinical studies demonstrate minimal systemic iron uptake:

  • Median iron absorption in CKD patients: 0.04% .

  • No clinically significant increases in serum ferritin or transferrin saturation observed without concurrent IV iron therapy .

Comparative Reactivity with Other Phosphate Binders

SFOH’s iron-based chemistry provides advantages over calcium- or aluminum-based binders:

  • No risk of hypercalcemia or aluminum toxicity .

  • Lower pill burden (3–6 tablets/day) vs. sevelamer (9–12 tablets/day) due to higher phosphate affinity .

科学的研究の応用

Phosphate Binding Capacity

Sucroferric oxyhydroxide has demonstrated a potent phosphate-binding capacity. Clinical trials have shown that it effectively reduces serum phosphorus levels in dialysis patients. A Phase III trial indicated that this compound was non-inferior to sevelamer carbonate in reducing serum phosphorus after 12 weeks, with significantly fewer pills required per day (2.8 vs. 7.6) and better adherence rates (82.6% vs. 77.2%) at 24 weeks .

Comparative Studies

A comprehensive analysis of real-world data involving over 6,400 hemodialysis patients revealed that this compound not only maintained effective phosphorus control but also resulted in a lower daily pill burden compared to traditional phosphate binders .

Study Type Patient Population Phosphorus Reduction Pill Burden Adherence Rate
Phase III Clinical Trial1,055 patientsNon-inferior to sevelamer2.8 pills/day82.6%
Real-World Observational Study6,400 hemodialysis patientsSignificant reductionLower than other bindersImproved adherence

Case Study 1: Transition from Other Binders

In a retrospective study involving patients who switched from sevelamer or calcium acetate to this compound, there was a notable reduction in serum phosphorus levels and a decrease in the number of prescribed tablets by approximately 53% . This switch not only improved clinical outcomes but also enhanced patient satisfaction due to the reduced pill burden.

Case Study 2: Tolerability and Side Effects

A study conducted at the University Hospital of Burgos assessed five hemodialysis patients treated with this compound over an 18-month period. Results indicated an average reduction of 12.27% in hyperphosphatemia and a significant decrease in daily tablet intake (15.79% reduction). The drug was well-tolerated, although mild gastrointestinal symptoms were reported .

Safety Profile

This compound exhibits a favorable safety profile with minimal systemic iron absorption noted in clinical studies. The most common side effects reported include mild transient diarrhea and discolored feces . Long-term observational studies also support its safety and tolerability across diverse patient populations.

特性

分子式

C12H29Fe5Na2O23

分子量

866.5 g/mol

IUPAC名

disodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron(3+);oxygen(2-);hydroxide;trihydrate

InChI

InChI=1S/C12H22O11.5Fe.2Na.4H2O.8O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;;;;;;;;;;;;;;;;;;/h4-11,13-20H,1-3H2;;;;;;;;4*1H2;;;;;;;;/q;5*+3;2*+1;;;;;8*-2/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;/m1.................../s1

InChIキー

FWZTTZUKDVJDCM-CEJAUHOTSA-M

異性体SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

正規SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。